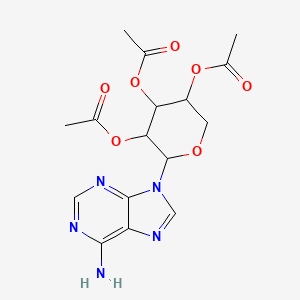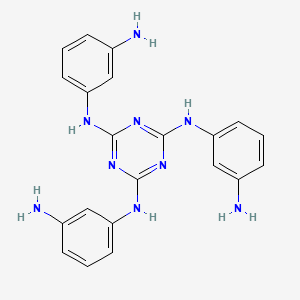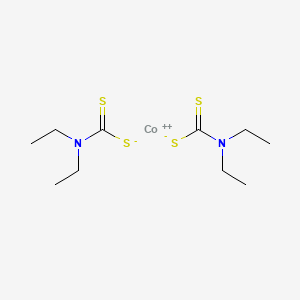
Cobalt diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt diethyldithiocarbamate is a coordination complex of cobalt with diethyldithiocarbamate, having the chemical formula Co(S₂CNEt₂)₃. It is a diamagnetic green solid that is soluble in organic solvents . This compound is known for its unique coordination properties and has been widely studied for its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt diethyldithiocarbamate is typically synthesized by the reaction of sodium diethyldithiocarbamate with cobaltous chloride. The reaction is carried out in an aqueous medium, and the product is recovered by crystallization . The reaction can be represented as follows:
3Na(S2CNEt2)+CoCl2→Co(S2CNEt2)3+2NaCl
The crystals of this compound are characterized by magnetic susceptibility, IR and NMR spectroscopy, and cyclic voltammetry .
Industrial Production Methods
In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Cobalt diethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound occurs at mild potentials to give the cobalt(IV) derivative.
Substitution: Treatment with fluoroboric acid results in the removal of 0.5 equivalents of ligand, giving a binuclear cation.
Major Products Formed
Oxidation Product: Cobalt(IV) derivative.
Substitution Product: Binuclear cation [Co₂(S₂CNEt₂)₅]BF₄.
Scientific Research Applications
Cobalt diethyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cobalt diethyldithiocarbamate involves its ability to form stable complexes with transition metals. This chelating ability allows it to inhibit enzymes by binding to the metal centers, thereby disrupting their function . In medical applications, the compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome .
Comparison with Similar Compounds
Cobalt diethyldithiocarbamate can be compared with other similar compounds, such as:
Iron tris(diethyldithiocarbamate): Similar coordination properties but different metal center.
Copper diethyldithiocarbamate: Known for its anticancer activity and different redox properties.
Nickel diethyldithiocarbamate: Exhibits different magnetic properties and coordination behavior.
This compound is unique due to its specific coordination geometry and the stability of its cobalt(III) state, which is not as common in other metal diethyldithiocarbamate complexes .
Properties
CAS No. |
15974-34-2 |
|---|---|
Molecular Formula |
C10H20CoN2S4 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
cobalt(2+);N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Co/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
APMQGWUYHMFEMM-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
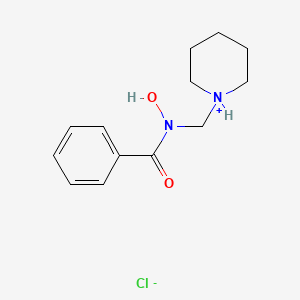
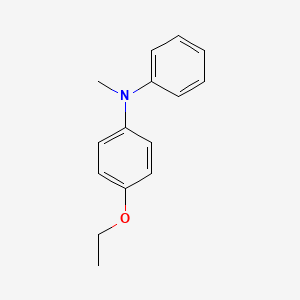
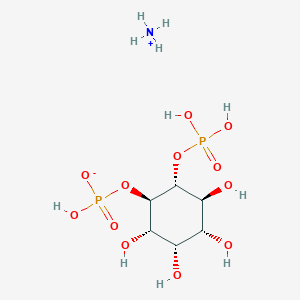
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
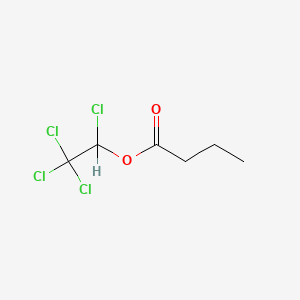
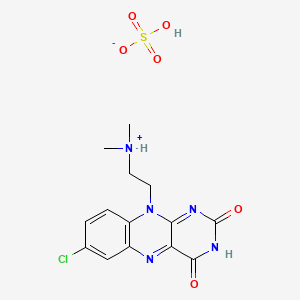
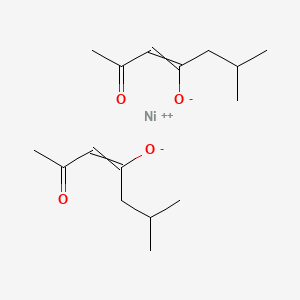
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

